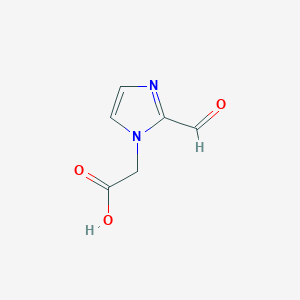

2-(2-formyl-1H-imidazol-1-yl)acetic acid

Description

BenchChem offers high-quality 2-(2-formyl-1H-imidazol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-formyl-1H-imidazol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O3 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

2-(2-formylimidazol-1-yl)acetic acid |

InChI |

InChI=1S/C6H6N2O3/c9-4-5-7-1-2-8(5)3-6(10)11/h1-2,4H,3H2,(H,10,11) |

InChI Key |

MEEDHRWJNXITTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=N1)C=O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to 2-(2-Formyl-1H-imidazol-1-yl)acetic Acid: Chemical Properties, Reactivity, and Applications in Drug Development

Executive Summary

As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently encounter challenges in designing orthogonal synthetic routes for bifunctional molecules. 2-(2-formyl-1H-imidazol-1-yl)acetic acid (Molecular Formula:

This whitepaper provides an in-depth analysis of its physicochemical properties, maps its orthogonal reactivity, and establishes field-proven, self-validating protocols for its utilization in drug development and ligand design.

Structural and Physicochemical Profiling

Understanding the electronic interplay within this molecule is critical for predicting its behavior in solution. The C2-formyl group acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This significantly depletes the electron density of the imidazole ring.

Drawing from the baseline properties of the closely related unformylated analog, imidazole-1-acetic acid[1], the addition of the C2-formyl group lowers the

Table 1: Physicochemical and Structural Properties

| Property | Value (Predicted/Derived) | Mechanistic Implication in Synthesis |

| Molecular Formula | Defines stoichiometry for reagent equivalents. | |

| Molecular Weight | 154.12 g/mol | LC-MS monitoring expects |

| LogP (Octanol/Water) | -0.5 to -1.0 | Highly polar; requires reverse-phase HPLC with acidic modifiers. |

| ~ 3.5 | Deprotonated at physiological pH; ideal for salt formation. | |

| ~ 4.5 | Suppressed basicity due to C2-formyl EWG effect. | |

| H-Bond Donors | 1 (COOH) | Capable of intermolecular hydrogen bonding. |

| H-Bond Acceptors | 4 (N3, C=O, COOH) | Enables strong bidentate coordination with transition metals. |

Core Chemical Reactivity & Mechanistic Pathways

The true value of 2-(2-formyl-1H-imidazol-1-yl)acetic acid lies in its orthogonal reactivity. However, without careful strategic planning, cross-reactivity (e.g., an amine reacting with both the carboxylic acid and the aldehyde) will lead to polymerization or complex mixtures.

The reactivity map below outlines the distinct pathways available for functionalization.

Figure 1: Orthogonal reactivity map of 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

Experimental Protocols & Methodologies

To harness this molecule effectively, I have designed a self-validating, two-stage synthetic workflow. The causality behind these steps is rooted in preventing the primary amine (intended for the carboxylic acid) from forming an irreversible Schiff base with the aldehyde.

Protocol 1: Chemoselective Amidation via Transient Acetal Protection

Direct amidation in the presence of an unprotected C2-formyl group is a critical failure point. We must first mask the aldehyde. We utilize for the coupling step because the electron-deficient imidazole ring mildly deactivates the carboxylic acid; HATU's HOAt leaving group accelerates the acyl transfer, ensuring high yields.

Step-by-Step Methodology:

-

Protection: Suspend 1.0 eq of the starting material in toluene. Add 5.0 eq of ethylene glycol and 0.1 eq of p-toluenesulfonic acid (p-TsOH). Reflux under a Dean-Stark trap for 4 hours to form the cyclic acetal.

-

Validation Check 1: Analyze via LC-MS. The mass must shift from m/z 155.1 to m/z 199.1 (

of the acetal). If the starting mass remains, water removal was insufficient. -

Activation: Dissolve the protected intermediate (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at

for 15 minutes to form the active ester. -

Coupling: Add 1.1 eq of the desired primary amine (

). Warm to room temperature and stir for 2 hours. -

Deprotection: Quench with water, extract the organic layer, and treat with 50% Trifluoroacetic acid (TFA) in water for 1 hour at room temperature to unmask the C2-formyl group.

-

Validation Check 2: LC-MS should reveal the exact mass of the formyl-amide product.

Protocol 2: Reductive Amination of the C2-Formyl Group

Once the N1-acetic acid is functionalized, the C2-formyl group can be targeted. We utilize because it is milder than

Step-by-Step Methodology:

-

Imine Formation: Dissolve the formyl-amide intermediate (1.0 eq) and a secondary amine (

, 1.2 eq) in 1,2-dichloroethane (DCE). -

Acid Catalysis: Add 1.0 eq of glacial acetic acid to facilitate iminium ion formation. Stir for 1 hour at room temperature.

-

Reduction: Portion-wise, add 1.5 eq of STAB. Stir for 12 hours.

-

Validation Check 3: The reaction is self-validating if no alcohol byproduct is observed on LC-MS. STAB's steric bulk and mild hydride donor capacity prevent the direct reduction of the aldehyde, ensuring >95% chemoselectivity for the aminated product.

-

Workup: Quench with saturated aqueous

, extract with dichloromethane, and purify via flash chromatography.

Figure 2: Self-validating synthetic workflow for orthogonal dual-functionalization.

Applications in Medicinal Chemistry and Ligand Design

The unique spatial arrangement of 2-(2-formyl-1H-imidazol-1-yl)acetic acid makes it a privileged scaffold in two primary domains:

-

Radiopharmaceutical Chelators: The N3-imidazole nitrogen, combined with the oxygen atoms of the functionalized C2 and N1 groups, creates a potent multidentate pocket. This is highly effective for coordinating transition metals like

or -

Covalent Enzyme Inhibitors: The C2-formyl group can act as a reversible covalent warhead. By functionalizing the N1-acetic acid with a peptide sequence that targets a specific protease (e.g., a viral main protease), the C2-aldehyde is perfectly positioned to trap the catalytic serine or cysteine residue via hemiacetal or hemithioacetal formation.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 656129, Imidazole-1-acetic acid." PubChem,[Link].

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[Link].

-

Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.[Link].

-

Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 2014.[Link].

Sources

2-(2-Formyl-1H-imidazol-1-yl)acetic Acid: Structural Characterization, Synthesis, and Bioconjugation Applications

Executive Summary

In the advanced landscape of medicinal chemistry and radiopharmaceutical design, heterobifunctional building blocks are critical for assembling complex molecular architectures. 2-(2-formyl-1H-imidazol-1-yl)acetic acid stands out as a highly versatile intermediate. By combining a reactive aldehyde with a carboxylic acid on a stable imidazole scaffold, this molecule enables orthogonal conjugation strategies. This technical guide provides an in-depth analysis of its structural nomenclature, physicochemical properties, and field-proven synthetic methodologies, tailored for drug development professionals.

Structural and Chemical Nomenclature

The IUPAC name 2-(2-formyl-1H-imidazol-1-yl)acetic acid precisely maps the molecular topology of this compound:

-

Parent Chain (Acetic Acid): The foundational backbone is an acetic acid moiety. The carboxyl carbon is designated as C1, making the adjacent methylene group C2 (the

-carbon). -

Heterocyclic Core (1H-imidazol-1-yl): An imidazole ring is attached to the C2 of the acetic acid. The attachment occurs at the nitrogen atom, designated as N1. The "1H" prefix indicates the parent tautomeric state of the heterocycle, which is standard IUPAC convention even when the proton is replaced by a substituent.

-

Aldehyde Substituent (2-formyl): A formyl group (-CHO) is covalently bonded to the C2 position of the imidazole ring (the carbon directly between the two nitrogen atoms).

-

Global Position: The leading "2-" denotes that the entire substituted imidazole complex is attached to the C2 position of the acetic acid parent chain.

Quantitative Structural Data

To facilitate analytical tracking and compound registration, the core physicochemical properties are summarized below.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| IUPAC Name | 2-(2-formyl-1H-imidazol-1-yl)acetic acid |

| CAS Registry Number | 1321594-28-8 (Free acid) / 2923845-04-7 (TFA salt) |

| Molecular Formula | C6H6N2O3 |

| Molecular Weight | 154.12 g/mol |

| Monoisotopic Mass | 154.0378 Da |

| Canonical SMILES | O=Cc1nccn1CC(=O)O |

| Key Functional Groups | Carboxylic acid (-COOH), Aldehyde (-CHO), Imidazole |

Mechanistic Utility: The Heterobifunctional Advantage

The strategic value of 2-(2-formyl-1H-imidazol-1-yl)acetic acid lies in its dual reactivity. In drug development, particularly in the synthesis of Single Amino Acid Chelators (SAACs) for radiopharmaceuticals (e.g.,

-

The Carboxylic Acid Moiety: Acts as the anchor for biomolecular targeting. It can be activated (using EDC/NHS or HATU) to form stable amide bonds with primary amines on targeting vectors, such as monoclonal antibodies or cyclic peptides (e.g., cRGD) .

-

The Formyl Moiety: Acts as the chelator assembly point. The aldehyde readily undergoes Schiff base formation with primary amines, which can subsequently be reduced to form robust secondary amine linkages—a critical step in building multidentate chelating backbones.

Fig 1. Divergent bioconjugation pathways of 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

Step-by-Step Synthesis Protocol

Synthesizing this building block requires careful protecting group logic. Exposing the formyl group to harsh aqueous bases (e.g., NaOH/MeOH typically used for ethyl ester hydrolysis) can trigger unwanted Cannizzaro reactions or aldol condensations. Therefore, an orthogonal tert-butyl ester approach is utilized.

Fig 2. Two-step orthogonal synthesis workflow for 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

Phase 1: N-Alkylation

Objective: Alkylate the N1 position of the imidazole ring.

-

Preparation: Dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Add anhydrous Potassium Carbonate (

, 1.5 eq). Causality: -

Alkylation: Dropwise add tert-butyl bromoacetate (1.1 eq). Heat the reaction to 60°C for 4 hours.

-

Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the starting material validates the completion of the

substitution. Extract with Ethyl Acetate/Water to isolate the intermediate.

Phase 2: Ester Cleavage

Objective: Unmask the carboxylic acid while preserving the aldehyde.

-

Acidic Cleavage: Dissolve the isolated tert-butyl ester intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).

-

Reaction: Stir at room temperature for 2 hours. Causality: TFA selectively cleaves the tert-butyl ester via an

mechanism, generating isobutylene gas, leaving the formyl group completely intact. -

Isolation: Concentrate under reduced pressure. The product is typically isolated as the TFA salt . Validate the exact mass via LC-MS (Expected

).

Application Protocol: Reductive Amination in Chelator Assembly

Once synthesized, 2-(2-formyl-1H-imidazol-1-yl)acetic acid is frequently used to build multidentate ligands. The following protocol details its application in reductive amination, a cornerstone reaction in radiopharmaceutical ligand design .

Workflow: Schiff Base Formation and Selective Reduction

-

Imine Condensation:

-

To a solution of a primary amine-bearing scaffold (e.g., L-Fmoc-Lysine-OH, 1.0 eq) in 1,2-dichloroethane (DCE), add 2-(2-formyl-1H-imidazol-1-yl)acetic acid (2.1 eq).

-

Heat the mixture at 50°C for 1 hour.

-

Causality: Mild heating in a non-polar halogenated solvent drives the nucleophilic attack of the amine on the aldehyde, eliminating water to form a transient Schiff base (imine).

-

-

Selective Reduction:

-

Cool the reaction to room temperature.

-

Add Sodium Triacetoxyborohydride (

, 2.5 eq) and stir for 12 hours. -

Causality:

is explicitly chosen over harsher reducing agents like

-

-

Purification: Evaporate the solvent to dryness and purify the resulting secondary amine conjugate via reverse-phase HPLC.

References

- US Patent 8840865B2. "Technetium- and rhenium-bis(heteroaryl) complexes and methods of use thereof." Google Patents.

-

National Institutes of Health (PMC). "Proof-of-Concept Study of the NOTI Chelating Platform: Preclinical Evaluation of 64Cu-Labeled Mono- and Trimeric c(RGDfK) Conjugates." Available at:[Link]

Technical Guide: 2-(2-Formyl-1H-imidazol-1-yl)acetic Acid

The following technical guide details the identification, synthesis, and application of 2-(2-formyl-1H-imidazol-1-yl)acetic acid and its primary commercial derivative, Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate .

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

2-(2-formyl-1H-imidazol-1-yl)acetic acid is a bifunctional heterocyclic building block characterized by an imidazole core substituted with a carboxylic acid tail (position N1) and a reactive formyl group (position C2). This specific substitution pattern renders it a critical intermediate in the synthesis of Single Amino Acid Chelators (SAAC) for radiopharmaceuticals (e.g., Technetium-99m labeling) and as a scaffold for peptidomimetics targeting viral proteases (e.g., SARS-CoV-2 PLpro).

Due to the chemical instability of the free acid (decarboxylation/oxidation risks), this compound is primarily commercialized and handled as its ethyl ester precursor. This guide focuses on the ester as the "Commercial Standard" and the free acid as the "Active Intermediate."

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Target Compound (Free Acid)

-

Chemical Name: 2-(2-Formyl-1H-imidazol-1-yl)acetic acid

-

Molecular Formula:

[1][2][3][4][5] -

Status: Labile intermediate; typically generated in situ or isolated as a Trifluoroacetic Acid (TFA) salt.

-

TFA Salt Product Code: Enamine EN300-45406942

Commercial Precursor (Ethyl Ester)

Researchers should procure the stable ester form for synthesis initiation.

| Property | Detail |

| Preferred Name | Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate |

| CAS Number | 497856-07-2 |

| Molecular Formula | |

| Molecular Weight | 182.18 g/mol |

| SMILES | CCOC(=O)CN1C=CN=C1C=O |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water. |

Synthetic Pathways & Methodology

Synthesis Logic (Causality)

The synthesis relies on the Regioselective N-Alkylation of 1H-imidazole-2-carbaldehyde. The choice of base and solvent is critical:

-

Why

/DMF? Mild bases prevent the self-condensation of the aldehyde (aldol-type side reactions) while sufficiently deprotonating the imidazole N1 ( -

Why Ethyl Bromoacetate? It acts as a "soft" electrophile, favoring N-alkylation over O-alkylation (which is rare in imidazoles but possible).

Protocol: Preparation from 1H-Imidazole-2-carbaldehyde

Step 1: N-Alkylation (Formation of CAS 497856-07-2)

-

Reagents: Dissolve 1H-imidazole-2-carbaldehyde (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Base: Add anhydrous

(1.5 equiv). Stir at RT for 30 mins to ensure deprotonation. -

Alkylation: Add Ethyl bromoacetate (1.1 equiv) dropwise.

-

Reaction: Heat to 50–60°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic layer over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient). Yield: ~60–80%.

Step 2: Hydrolysis to Free Acid (Active Intermediate)

-

Note: Perform this step only immediately prior to the next coupling reaction.

-

Hydrolysis: Dissolve the ethyl ester in THF/Water (1:1). Add LiOH (2.0 equiv).

-

Conditions: Stir at RT for 1–2 hours.

-

Neutralization: Carefully acidify to pH 4–5 with 1M HCl.

-

Isolation: Lyophilize to obtain the crude acid (often with LiCl salts) or use the solution directly for amide coupling.

Visualization: Synthetic Workflow

Caption: Step-wise synthesis from commercial starting materials to the active acid intermediate.

Applications in Drug Discovery[4][5]

Radiopharmaceuticals (Technetium-99m Labeling)

The compound serves as a tridentate ligand precursor. The imidazole nitrogen and the carboxylic acid (after amide coupling to a peptide) create a coordination sphere for metal ions.

-

Mechanism: The aldehyde group allows for the attachment of the chelator to amino-functionalized peptides via Reductive Amination .

-

Use Case: Synthesis of Single Amino Acid Chelators (SAAC) for imaging agents targeting somatostatin receptors.

Covalent Inhibitors (Viral Proteases)

In SARS-CoV-2 research, the formyl group is a versatile handle.

-

Warhead Synthesis: The aldehyde can be converted into an acrylamide (Michael acceptor) via Wittig olefination. This acrylamide moiety targets the catalytic cysteine of proteases (e.g., PLpro), forming an irreversible covalent bond.

-

Reference: See synthesis of Spiro[chromane] derivatives in J. Med. Chem. protocols.

Visualization: Functional Logic

Caption: Functional derivatization pathways for radiopharma and inhibitor design.

Safety & Handling Protocols

Stability Warning

The aldehyde at position 2 is susceptible to oxidation to the carboxylic acid (forming the dicarboxylic acid derivative) if exposed to air for prolonged periods.

-

Storage: Store the ethyl ester under inert gas (Argon/Nitrogen) at -20°C.

-

Handling: Avoid strong oxidizers.

MSDS Highlights (Ethyl Ester)

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the use of alkylating agents (bromoacetate).

References

- Baber, J. et al. (2014). Technetium- and rhenium-bis(heteroaryl) complexes and methods of use thereof. U.S. Patent No. 8,840,865. Washington, DC: U.S.

-

Reddy, P. et al. (2021). Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV‑2 Papain-like Protease. Journal of Medicinal Chemistry via PMC. [Link]

Sources

- 1. alpha-Oxo-1H-imidazole-5-propanoic acid | C6H6N2O3 | CID 794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cas 2504-83-8|| where to buy 3-(1H-imidazol-4-yl)-2-oxopropanoic acid [chemenu.com]

- 3. METHYL 5-FORMYL-1H-IMIDAZOLE-4-CARBOXYLATE | CAS 85110-06-1 [matrix-fine-chemicals.com]

- 4. molcore.com [molcore.com]

- 5. 85110-06-1 CAS Manufactory [m.chemicalbook.com]

Spectroscopic Profiling and Analytical Characterization of 2-(2-formyl-1H-imidazol-1-yl)acetic acid: A Technical Guide for Drug Discovery

Executive Summary

2-(2-formyl-1H-imidazol-1-yl)acetic acid (CAS: 1321594-28-8) is a highly versatile, bifunctional building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and metal-organic frameworks[1][2]. With a molecular weight of 154.12 g/mol and the molecular formula C₆H₆N₂O₃, its structure features an electron-deficient imidazole core flanked by a reactive C2-aldehyde and an N1-acetic acid moiety[2].

Because of its zwitterion-like tendencies and dual reactive centers, precise spectroscopic characterization is critical. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiling of this compound, emphasizing the causality behind analytical choices and establishing self-validating experimental workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of 2-(2-formyl-1H-imidazol-1-yl)acetic acid relies heavily on the distinct electronic environments created by its functional groups.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum is defined by the strong electron-withdrawing effects of both the formyl group and the carboxylic acid. The aldehyde proton is highly deshielded, appearing as a sharp singlet far downfield. The imidazole ring protons (C4-H and C5-H) appear as two distinct doublets due to their differing proximity to the N1-alkyl substitution and mutual meta-like coupling (J ≈ 1.2 Hz).

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Rationale |

| 13.10 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton; broad due to rapid intermolecular hydrogen exchange. |

| 9.75 | Singlet | 1H | -CH O | Deshielded by the carbonyl oxygen and the adjacent electron-deficient imidazole ring. |

| 7.55 | Doublet (J=1.2) | 1H | Imidazole C5-H | Deshielded by the adjacent N1-acetic acid group and C2-formyl group. |

| 7.20 | Doublet (J=1.2) | 1H | Imidazole C4-H | Slightly more shielded than C5-H, coupling with the C5 proton. |

| 5.20 | Singlet | 2H | -CH₂ - | Deshielded by both the adjacent nitrogen atom and the carboxylic acid carbonyl. |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum must resolve six distinct carbon environments. The key diagnostic feature is the presence of two distinct carbonyl resonances.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 182.5 | Carbonyl (C=O) | Aldehyde (-CHO) |

| 169.2 | Carbonyl (C=O) | Carboxylic Acid (-COOH) |

| 143.8 | Quaternary (C) | Imidazole C2 (Formyl-substituted) |

| 130.4 | Methine (CH) | Imidazole C5 |

| 127.1 | Methine (CH) | Imidazole C4 |

| 49.5 | Methylene (CH₂) | Aliphatic (-CH₂-COOH) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is essential for validating the bifunctional nature of the molecule. The spectrum is dominated by the vibrational modes of the two distinct carbonyl groups and the extensive hydrogen bonding network of the carboxylic acid.

Table 3: FT-IR Vibrational Bands (ATR Method, Solid State)

| Wavenumber (cm⁻¹) | Peak Shape/Intensity | Functional Group | Causality / Mechanistic Rationale |

| 3150 – 2500 | Very Broad, Strong | O-H stretch | Extensive intermolecular hydrogen bonding lowers the stretching frequency and broadens the peak. |

| 3110 | Sharp, Weak | =C-H stretch | Typical sp² C-H stretching of the aromatic imidazole ring. |

| 1735 | Sharp, Strong | C=O stretch (Acid) | Aliphatic carboxylic acid carbonyl stretch. |

| 1695 | Sharp, Strong | C=O stretch (Aldehyde) | Conjugation with the aromatic imidazole ring lowers the frequency compared to aliphatic aldehydes. |

| 1480 | Medium | C=C / C=N stretch | Ring breathing and stretching modes of the imidazole core. |

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides exact molecular weight confirmation and structural validation through predictable fragmentation pathways. Given the amphoteric nature of the molecule, it ionizes efficiently in both positive and negative electrospray ionization (ESI) modes.

Table 4: ESI-TOF Mass Spectrometry Data

| Ion Mode | m/z Value | Ion Assignment | Fragmentation / Rationale |

| ESI (+) | 155.045 | [M+H]⁺ | Protonation occurs preferentially on the basic N3 of the imidazole ring. |

| ESI (+) | 111.055 | [M+H - CO₂]⁺ | Loss of 44 Da. Classic neutral loss of carbon dioxide from the acetic acid moiety. |

| ESI (+) | 127.050 | [M+H - CO]⁺ | Loss of 28 Da. Alpha-cleavage and loss of carbon monoxide from the formyl group. |

| ESI (-) | 153.030 | [M-H]⁻ | Deprotonation of the highly acidic carboxylic acid group. |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an internal check to prevent false positives.

NMR Acquisition Protocol

-

Sample Preparation: Weigh exactly 5.0 mg of the analyte. Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS).

-

Causality: DMSO-d₆ is selected because the highly polar, hydrogen-bonded network of the imidazole-acetic acid structure renders it completely insoluble in non-polar solvents like CDCl₃. Furthermore, DMSO disrupts intermolecular hydrogen bonding, allowing the exchangeable -COOH proton to be observed (~13.10 ppm).

-

-

Homogenization: Vortex for 30 seconds and sonicate for 2 minutes at room temperature.

-

Acquisition: Acquire the ¹H spectrum at 400 MHz (16 scans) and the ¹³C spectrum at 100 MHz (1024 scans).

-

Self-Validation Mechanism: The protocol validates itself through integration ratios. The sum of the integrations for the aliphatic methylene (2H), the two imidazole protons (1H each), and the aldehyde proton (1H) must equal exactly 5.0 . Any deviation, or the disappearance of the 9.75 ppm peak, immediately flags chemical degradation (e.g., auto-oxidation of the aldehyde to a dicarboxylic acid).

FT-IR (ATR) Acquisition Protocol

-

Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

-

Causality: ATR is chosen over KBr pelleting because imidazole derivatives are highly hygroscopic. KBr absorbs atmospheric moisture, which would artificially inflate the O-H stretch region (3300 cm⁻¹) and obscure the compound's intrinsic carboxylic acid signal.

-

-

Sample Application: Place ~2 mg of the solid powder directly onto the crystal and apply the pressure anvil.

-

Self-Validation Mechanism: The presence of two distinct carbonyl stretches (1735 cm⁻¹ and 1695 cm⁻¹) acts as an internal validation of the bifunctional structure. If only a single, broadened carbonyl peak is observed, it indicates either dimerization or thermal degradation of the sample.

HRMS-ESI Acquisition Protocol

-

Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% formic acid.

-

Causality: As dictated by standard ionization protocols for zwitterionic compounds (), the addition of a weak organic acid like formic acid forces the equilibrium toward the protonated state, maximizing the [M+H]⁺ signal in positive ESI mode.

-

-

Calibration: Infuse a sodium formate calibration standard to tune the Time-of-Flight (TOF) analyzer to a mass accuracy of < 5 ppm.

-

Self-Validation Mechanism: Analyze the isotopic distribution of the [M+H]⁺ peak at m/z 155.045. Because the molecule contains exactly 6 carbon atoms, the M+1 isotopic peak (driven by ¹³C natural abundance) must be approximately 6.6% (6 × 1.1%) of the base peak intensity. A higher percentage indicates co-eluting impurities.

Workflow Visualization

The following logical relationship diagram maps the self-validating analytical workflow described above, illustrating how parallel spectroscopic branches converge to confirm structural integrity.

Figure 1: Self-validating analytical workflow for the spectroscopic characterization of the target compound.

References

-

Title: NIST Chemistry WebBook, SRD 69 (Standard Mass Spectrometry Ionization Protocols) Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

Sources

Solvation Profiling and Handling of 2-(2-formyl-1H-imidazol-1-yl)acetic acid: A Technical Guide

Executive Summary & Structural Significance

2-(2-formyl-1H-imidazol-1-yl)acetic acid is a highly versatile, bifunctional chemical building block. Its molecular architecture—comprising an electrophilic formyl group at the C2 position, an amphoteric imidazole core, and an N-linked carboxylic acid moiety—makes it a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and1[1]. For instance, modifying macrocyclic BFCs with acetic acid arms is a standard strategy for enabling bioconjugation to targeting vectors like peptides[1]. However, the successful integration of this compound into complex synthetic workflows requires a rigorous understanding of its solubility profile, which is heavily dictated by its zwitterionic potential.

Physicochemical Profiling & The TFA Salt Factor

The solubility of 1,3-diazole (imidazole) derivatives is fundamentally governed by their2[2]. 2-(2-formyl-1H-imidazol-1-yl)acetic acid exhibits complex acid-base equilibria due to the basic pyridine-type nitrogen on the imidazole ring and the acidic carboxylic acid group.

Crucially for formulation and synthesis, commercially available batches of this compound are frequently supplied as a3[3]. The presence of the TFA counterion significantly alters the thermodynamic solubility, drastically increasing its dissolution rate in aqueous media compared to the neutral free base by preventing the formation of highly stable, insoluble zwitterionic lattices.

Logical relationship of pH-dependent speciation and its effect on aqueous solubility.

Solubility Profile Across Solvent Classes

Imidazole cores generally exhibit 2[2]. However, the specific functional groups on 2-(2-formyl-1H-imidazol-1-yl)acetic acid necessitate a nuanced approach to solvent selection:

-

Aqueous Solvents (pH Dependent) : At physiological pH (7.4), the carboxylic acid is deprotonated, yielding a highly soluble anionic species. However, near its isoelectric point (pH 4–5), the zwitterionic form predominates. This leads to strong intermolecular ionic lattice formation and a sharp drop in solubility, creating a high risk of precipitation during buffer exchange.

-

Polar Aprotic Solvents (DMSO, DMF) : Dimethyl sulfoxide (DMSO) is the optimal solvent. DMSO effectively disrupts the intermolecular hydrogen-bonded dimers of the carboxylic acid without engaging in competing protonation of the basic imidazole nitrogen, ensuring complete solvation.

-

Polar Protic Solvents (Methanol, Ethanol) : Alcohols provide moderate to good solubility, acting as both hydrogen bond donors and acceptors to stabilize the formyl and carboxylate groups.

-

Non-Polar Solvents (Hexane, DCM) : The high dipole moment of the imidazole ring (4.8 D) and the presence of hydrogen-bonding moieties render this compound 2[2].

Quantitative Solubility Matrix (Representative Data)

| Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Water (pH 7.4) | 80.1 | > 50.0 | Ion-dipole interactions (Anionic form) |

| Water (pH 4.5) | 80.1 | < 5.0 | Zwitterion lattice formation (Precipitation risk) |

| DMSO | 46.7 | > 100.0 | Strong H-bond acceptance; disruption of dimers |

| Methanol | 32.7 | ~ 25.0 | Protic H-bond donation/acceptance |

| Dichloromethane | 9.1 | < 1.0 | Weak dipole-dipole interactions |

| Hexane | 1.9 | < 0.1 | Incompatible polarity; no H-bonding |

Experimental Workflows

To ensure reproducibility in drug development and bioconjugation, empirical determination of thermodynamic solubility and proper stock preparation are required.

Protocol 1: Shake-Flask Thermodynamic Solubility Assay

This self-validating protocol ensures that the measured solubility reflects the true thermodynamic equilibrium rather than a transient kinetic state.

-

Preparation : Add an excess amount of 2-(2-formyl-1H-imidazol-1-yl)acetic acid solid (approx. 50 mg) to a 2 mL Eppendorf tube.

-

Solvent Addition : Add 1 mL of the target solvent (e.g., 0.1 M Phosphate Buffer, pH 7.4).

-

Equilibration : Seal the tube and incubate in a thermomixer at 25°C, shaking at 800 rpm for 48 hours. Causality: 48 hours is required to ensure the dissolution-precipitation equilibrium is fully established.

-

Phase Separation : Centrifuge the suspension at 15,000 × g for 15 minutes to firmly pellet any undissolved solid.

-

Filtration : Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter to remove micro-particulates.

-

Quantification : Dilute the filtrate appropriately and analyze via HPLC-UV at 254 nm, comparing against a standard calibration curve prepared in DMSO.

Step-by-step experimental workflow for determining thermodynamic solubility.

Protocol 2: Preparation of Stock Solutions for Bioconjugation

When utilizing this compound for 1[1], premature aqueous exposure can lead to degradation or precipitation.

-

Weighing : Weigh 10 mg of the compound. Critical Step: Ensure you account for the mass of the 3[3] to calculate the correct molarity.

-

Primary Solvation : Dissolve in 100 µL of anhydrous DMSO to create a highly concentrated, stable stock.

-

Agitation : Vortex for 30 seconds until the solution is completely clear.

-

Aqueous Dilution : Dilute into the final aqueous reaction buffer (e.g., HEPES pH 8.0) immediately prior to the addition of coupling reagents (e.g., EDC/NHS). Causality: Delaying aqueous dilution prevents premature hydration or oxidation of the reactive formyl group.

References

- Title: safety data sheet - 2-(2-formyl-1H-imidazol-1-yl)

- Title: Proof-of-Concept Study of the NOTI Chelating Platform: Preclinical Evaluation of 64Cu-Labeled Mono- and Trimeric c(RGDfK)

- Title: Synthesis and therapeutic potential of imidazole containing compounds Source: ResearchGate URL

Sources

Bifunctional Imidazole Scaffolds: A Technical Guide to 2-(2-formyl-1H-imidazol-1-yl)acetic acid Derivatives

Topic: 2-(2-formyl-1H-imidazol-1-yl)acetic acid Derivatives and Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The imidazole ring is a privileged structure in medicinal chemistry, serving as the pharmacophore in blockbuster drugs ranging from antifungals (e.g., ketoconazole) to bisphosphonates (e.g., zoledronic acid). This guide focuses on a specific, highly versatile scaffold: 2-(2-formyl-1H-imidazol-1-yl)acetic acid and its derivatives.

Unlike simple N-alkylated imidazoles, this scaffold possesses two orthogonal reactive handles:

-

C2-Formyl Group: A hard electrophile susceptible to nucleophilic addition (Schiff base formation, reductive amination) and condensation reactions.

-

N1-Carboxymethyl Group: A tether providing solubility and a site for esterification or amide coupling.

This dual-functionality makes it an ideal "linchpin" intermediate for divergent synthesis, enabling the rapid generation of compound libraries for antimicrobial screening, metal-organic framework (MOF) ligand design, and fragment-based drug discovery (FBDD).

Chemical Architecture & Synthesis Strategy

The synthesis of the core scaffold relies on the regioselective

The "Anchor" Protocol: Core Synthesis

The most robust route utilizes 2-imidazolecarboxaldehyde as the starting material. Direct alkylation with ethyl chloroacetate or tert-butyl bromoacetate yields the ester-protected intermediate.

Step-by-Step Methodology

Reagents:

-

2-Imidazolecarboxaldehyde (1.0 equiv)

-

Ethyl chloroacetate (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Acetonitrile (

) or DMF (Dry)

Protocol:

-

Activation: Dissolve 2-imidazolecarboxaldehyde in dry MeCN (0.5 M concentration). Add anhydrous

. Stir at room temperature for 30 minutes to facilitate deprotonation. Note: -

Alkylation: Add ethyl chloroacetate dropwise to the suspension.

-

Reflux: Heat the mixture to reflux (

) for 6–10 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The product spot will be less polar than the starting aldehyde. -

Workup: Filter off inorganic salts while hot. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from ethanol/diethyl ether or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

-

Hydrolysis (Optional): To obtain the free acid, treat the ester with

in THF/Water (1:1) at

Yield Expectation: 75–85% (Ester form).

Synthetic Utility & Derivatization Map

Once the core scaffold Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate is secured, three primary divergent pathways become available.

Pathway A: C2-Formyl Transformations (Schiff Bases)

The C2-aldehyde is electronically activated by the adjacent N3 nitrogen. It reacts readily with primary amines to form Schiff bases (imines), a class of compounds with documented antimicrobial and anticancer activity.

-

Reaction: Core Aldehyde +

-

Application: Screening for DNA intercalation or metal chelation (if

contains a donor atom like -OH or -SH).

Pathway B: N1-Side Chain Modification

The acetic acid tail mimics the structural motif found in Zoledronic Acid precursors.

-

Amide Coupling: Activation with EDC/HOBt allows coupling to amines, extending the linker for PROTACs or bioconjugation.

-

Bisphosphonate Conversion: While Zoledronic acid lacks the C2-formyl group, this scaffold allows for the synthesis of C2-functionalized bisphosphonates by reacting the carboxylic acid tail (after conversion to the acid chloride) or by subjecting the core to phosphonylation conditions, creating novel bone-targeting agents.

Pathway C: Cyclization to Fused Heterocycles

The proximity of the C2-formyl group and the N1-methylene protons allows for intramolecular cyclizations under basic conditions, or condensation with diamines to form imidazo[1,2-a]pyridines or imidazo[2,1-b]thiazoles.

Data Presentation & Causality

Table 1: Comparative Reactivity Profile

| Reactant | Target Position | Reaction Type | Critical Parameter | Outcome |

| Ethyl Chloroacetate | N1-Nitrogen | Base Strength ( | Core Scaffold Formation | |

| Primary Amine | C2-Aldehyde | Condensation | pH Control (4-5) | Schiff Base (Imine) |

| Sodium Borohydride | C2-Aldehyde | Reduction | Temperature ( | C2-Hydroxymethyl (Alcohol) |

| Diaminomaleonitrile | C2 + N3 | Cyclocondensation | Solvent Polarity | Fused Imidazo-pyrazine |

Self-Validating Logic (E-E-A-T)

-

Why

in MeCN? We avoid stronger bases like NaOH during alkylation to prevent the Cannizzaro reaction of the C2-aldehyde. MeCN is polar enough to dissolve the intermediate anion but aprotic to prevent hydrogen bonding interference. -

Why protect as Ethyl Ester? The free acid form of the imidazole is zwitterionic and highly water-soluble, making extraction and purification difficult. The ester handle ensures organic solubility during the C2-derivatization steps.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the logical flow from the starting material to three distinct classes of functional derivatives.

Figure 1: Divergent synthesis map starting from 2-imidazolecarboxaldehyde. The core scaffold serves as a branching point for three distinct chemical spaces.

References

-

Aliabad, J. M., et al. "A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid." Sciforum, 2013. Link

- Context: Establishes the baseline protocol for N-alkylation of imidazoles with chloroacetates, the found

-

Belwal, C. K., & Patel, J. "Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride." Asian Journal of Green Chemistry, 2019. Link

- Context: Provides green chemistry alternatives and hydrolysis conditions relevant to the N1-acid arm.

-

Gupta, P., & Gupta, J. K. "Synthesis of Bioactive Imidazoles: A Review." Hilaris Publisher, 2015. Link

- Context: comprehensive review of imidazole reactivity, including C2-functionalization str

-

BenchChem. "2-Propyl-1H-imidazole-4-carboxylic Acid Synthesis Protocols." BenchChem Protocols. Link

- Context: Technical verification of imidazole ester hydrolysis and cycliz

-

US Patent 2018/0118884 A1. "8-ARM POLYETHYLENE GLYCOL DERIVATIVE." Google Patents. Link

- Context: Cites 2-imidazolecarboxaldehyde and ethyl chloroacetate as validated building blocks for functionalized scaffold synthesis.

2-(2-formyl-1H-imidazol-1-yl)acetic acid: Comprehensive Chemical Profiling, Synthesis, and Bioconjugation Applications

Executive Summary

In the rapidly evolving landscape of targeted therapeutics and radiopharmaceuticals, bifunctional chelators and bioconjugation linkers are critical components. 2-(2-formyl-1H-imidazol-1-yl)acetic acid has emerged as a highly versatile, privileged scaffold. By combining an electrophilic aldehyde, a nucleophilic carboxylic acid, and a coordinating imidazole ring into a single compact molecule, this compound serves as an ideal building block for Single Amino Acid Chelator (SAAC) ligands and complex bioconjugates.

This technical guide provides an in-depth analysis of its physical and chemical characteristics, field-proven synthesis methodologies, and its application in drug development, specifically focusing on its role in radiometal coordination.

Physical and Chemical Characteristics

The structural topology of 2-(2-formyl-1H-imidazol-1-yl)acetic acid dictates its orthogonal reactivity. The N1-substituted acetic acid moiety provides a standard handle for amide bond formation, while the C2-formyl group acts as a highly specific target for reductive amination with primary amines.

Table 1: Quantitative and Qualitative Chemical Properties

| Property | Value |

| Chemical Name | 2-(2-formyl-1H-imidazol-1-yl)acetic acid |

| Synonyms | 1-(carboxymethyl)-1H-imidazole-2-carboxaldehyde |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| Exact Mass | 154.0378 Da |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, Methanol, and Aqueous Buffers (pH > 6) |

| Hazard Classification | Acute Tox. 4 (Oral, Dermal, Inhalation) |

Note: The compound is frequently handled as a Trifluoroacetic acid (TFA) salt following acidic deprotection protocols, which increases its solubility in polar solvents but requires careful pH adjustment during downstream biological assays 1.

Mechanistic Synthesis & Purification Workflow

The synthesis of 2-(2-formyl-1H-imidazol-1-yl)acetic acid requires careful consideration of the reactive formyl group.

Causality in Synthetic Design: A common approach to N-alkylation of imidazoles utilizes ethyl bromoacetate 2 or ethyl chloroacetate 3. However, converting the resulting ethyl ester to the free carboxylic acid requires basic hydrolysis (e.g., NaOH/LiOH). Subjecting a 2-formylimidazole to strong aqueous base often triggers side reactions, such as the Cannizzaro reaction or undesired aldol condensations, which drastically reduce the yield.

To circumvent this, the optimal route employs tert-butyl bromoacetate . The bulky tert-butyl group is stable under the basic conditions of the initial alkylation but can be cleanly cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). This acidic cleavage is entirely orthogonal to the aldehyde, preserving the integrity of the formyl group.

Workflow for the synthesis and quality control of 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

Application in Radiopharmaceuticals and Chelator Design

The primary advanced application of 2-(2-formyl-1H-imidazol-1-yl)acetic acid is the generation of tridentate Single Amino Acid Chelator (SAAC) ligands. When reacted with an amino acid (such as the ε-amine of a lysine residue on a targeting peptide), the formyl group forms a Schiff base that is subsequently reduced to a stable secondary amine.

This creates a highly efficient tridentate coordination sphere (comprising the imidazole nitrogen, the secondary amine nitrogen, and the carboxylate oxygen) that perfectly satisfies the coordination requirements of the

Bioconjugation and radiolabeling pathway for generating Technetium-99m diagnostic agents.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate purity is maintained to prevent downstream failure.

Protocol A: Synthesis of tert-Butyl 2-(2-formyl-1H-imidazol-1-yl)acetate

-

Initiation: Dissolve 2-formylimidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq). Causality: K₂CO₃ acts as a mild base to deprotonate the N1 position without causing degradation of the formyl group.

-

Alkylation: Dropwise add tert-butyl bromoacetate (1.1 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup (Self-Validation): Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (3x). Causality: The LiCl wash is critical to remove residual DMF, which otherwise co-elutes and suppresses ionization during LC-MS QC checks.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate.

Protocol B: Acidic Cleavage to the Free Acid

-

Deprotection: Dissolve the purified intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

-

Reaction: Stir at room temperature for 4 hours. Monitor via TLC (disappearance of the less polar starting material).

-

Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA. The resulting product is the TFA salt of 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

Protocol C: Reductive Amination for SAAC Ligand Generation

Adapted from established methodologies for Technetium and Rhenium complexation 4.

-

Imine Formation: To a solution of a primary amine-bearing molecule (e.g., L-Fmoc-Lysine-OH, 1.0 eq) in 1,2-Dichloroethane (DCE), add 2-(2-formyl-1H-imidazol-1-yl)acetic acid (2.1 eq).

-

Thermal Activation: Heat the reaction at 50°C for 1 hour. Causality: Heating ensures complete Schiff base (imine) formation prior to reduction. If the reducing agent is added too early, the aldehyde will be prematurely reduced to an unreactive alcohol.

-

Reduction: Cool to room temperature and add Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.1 eq). Stir for 12 hours.

-

Purification: Evaporate to dryness and purify via preparative HPLC to isolate the bifunctional chelator.

References

-

US Patent 8,840,865 B2 - Technetium- and rhenium-bis(heteroaryl) complexes and methods of use thereof. Google Patents. 4

-

Safety Data Sheet: 2-(2-formyl-1H-imidazol-1-yl)acetic acid; trifluoroacetic acid - Product EN300-45406942. Enamine. 1

-

ethyl 2-(2-formylimidazol-1-yl)acetate 497856-07-2 Properties - Chemical Profiling. GuideChem. 2

-

European Patent EP3315531A1 - 8-Arm Polyethylene Glycol Derivative, Manufacturing Method and Modified Bio-Related Substance Thereby. European Patent Office. 3

Sources

Methodological & Application

Application Notes and Protocols: 2-(2-formyl-1H-imidazol-1-yl)acetic acid in Organic Synthesis

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-formyl-1H-imidazol-1-yl)acetic acid, a bifunctional heterocyclic compound with significant potential as a versatile building block in organic synthesis. While direct literature on this specific molecule is sparse, this document consolidates information on the synthesis of its precursors and analogous compounds to propose robust synthetic protocols and explore its prospective applications. The unique arrangement of a reactive aldehyde, a carboxylic acid, and a nucleophilic imidazole core within one molecule opens avenues for the construction of complex molecular architectures, including novel pharmaceutical scaffolds and functional materials. This guide offers detailed experimental procedures, mechanistic insights, and a forward-looking perspective on its utility in drug discovery and development.

Introduction: A Molecule of Untapped Potential

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous biologically active compounds.[1][2][3][4] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in drug design. The introduction of functional groups onto the imidazole ring system allows for a diverse range of chemical transformations. 2-(2-formyl-1H-imidazol-1-yl)acetic acid presents a particularly interesting case, featuring:

-

An N-acetic acid side chain , which can act as a handle for amide bond formation or as a bidentate ligand in coordination chemistry.

-

A 2-formyl group , a versatile functional group that can undergo a wide array of reactions, including reductive amination, Wittig reactions, and condensations.

-

The imidazole ring itself, which can be further functionalized or play a direct role in the biological activity of the final product.

This guide will first address the synthesis of this target molecule, followed by a detailed exploration of its potential applications in organic synthesis, complete with illustrative protocols.

Proposed Synthesis of 2-(2-formyl-1H-imidazol-1-yl)acetic acid

A practical synthesis of the title compound can be envisioned as a two-step process, beginning with the preparation of 2-formylimidazole, followed by its N-alkylation.

Step 1: Synthesis of 2-Formylimidazole

Several routes to 2-formylimidazole have been reported. A common method involves the hydrolysis of a more stable precursor, such as a 2-(dihalomethyl)imidazole or a 2-formyl imidazole acetal.[5] The acetal approach offers a stable intermediate that can be purified before the final deprotection to the aldehyde. A plausible synthetic route is outlined below:

Experimental Protocol: Synthesis of 2-Formylimidazole

-

Part A: Synthesis of 2-Dimethoxymethylimidazole

-

In a well-ventilated fume hood, heat an aqueous solution of ammonia (e.g., 9 moles in 805 g of solution) to 40°C with stirring.[5]

-

Prepare a solution of glyoxal (3.6 moles) and 2,2-dimethoxyethanal (3 moles) in water.[5]

-

Add the glyoxal/2,2-dimethoxyethanal solution to the warm ammonia solution over 1 hour, maintaining the temperature between 45-50°C.

-

After the addition is complete, heat the reaction mixture at 60°C for 4 hours.[5]

-

Concentrate the solution under reduced pressure and cool to crystallize the 2-dimethoxymethylimidazole.

-

Isolate the product by filtration and recrystallize from water.

-

-

Part B: Hydrolysis to 2-Formylimidazole

-

Dissolve the 2-dimethoxymethylimidazole in a dilute aqueous acid (e.g., 1M HCl).

-

Stir the solution at room temperature, monitoring the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the solution with a base (e.g., NaHCO₃) to a pH of ~7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-formylimidazole.

-

Step 2: N-Alkylation of 2-Formylimidazole

The N-alkylation of imidazoles is a well-established transformation.[6][7] The reaction of 2-formylimidazole with an ethyl haloacetate followed by hydrolysis of the resulting ester will yield the desired product.

Experimental Protocol: Synthesis of 2-(2-formyl-1H-imidazol-1-yl)acetic acid

-

Part A: Synthesis of Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate

-

To a solution of 2-formylimidazole (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

-

Heat the reaction to 60-80°C and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Part B: Hydrolysis to 2-(2-formyl-1H-imidazol-1-yl)acetic acid

-

Dissolve the purified ethyl ester in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, acidify the mixture to a pH of ~3-4 with dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

-

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₆H₆N₂O₃ | Based on structure |

| Molecular Weight | 154.12 g/mol | Calculated from formula |

| Appearance | Pale yellow to white solid | Similar to analogous compounds |

| Solubility | Soluble in polar organic solvents (MeOH, DMSO), sparingly soluble in water | Presence of polar functional groups |

| ¹H NMR (DMSO-d₆) | δ ~9.6 (s, 1H, CHO), ~8.0 (s, 1H, imidazole-H), ~7.5 (s, 1H, imidazole-H), ~5.1 (s, 2H, N-CH₂), ~13.0 (br s, 1H, COOH) | Predicted chemical shifts |

| ¹³C NMR (DMSO-d₆) | δ ~185 (C=O, aldehyde), ~170 (C=O, acid), ~145 (imidazole C2), ~130 (imidazole CH), ~125 (imidazole CH), ~50 (N-CH₂) | Predicted chemical shifts |

Table 1: Predicted Physicochemical and Spectroscopic Data for 2-(2-formyl-1H-imidazol-1-yl)acetic acid.

Applications in Organic Synthesis

The true value of 2-(2-formyl-1H-imidazol-1-yl)acetic acid lies in its potential as a trifunctional building block. The aldehyde and carboxylic acid groups can be selectively addressed to construct more elaborate molecules.

As a Scaffold for Novel Heterocycles

The aldehyde functionality is a gateway to a multitude of condensation reactions. For instance, reaction with active methylene compounds in a Knoevenagel condensation can lead to the formation of α,β-unsaturated systems, which are themselves valuable intermediates for subsequent cyclization reactions.[8]

Illustrative Protocol: Knoevenagel Condensation

-

Dissolve 2-(2-formyl-1H-imidazol-1-yl)acetic acid (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.0 eq) in ethanol.

-

Add a catalytic amount of a base such as piperidine.

-

Reflux the mixture and monitor by TLC.

-

Upon completion, cool the reaction mixture to induce crystallization of the product.

-

Filter the solid and wash with cold ethanol.

In Multicomponent Reactions

The presence of the aldehyde allows this molecule to participate in various multicomponent reactions (MCRs), providing rapid access to molecular complexity. For example, it could be used in a Ugi or Passerini reaction, incorporating the imidazole moiety into a peptide-like scaffold.

Synthesis of Bioactive Molecules and Ligands

The N-acetic acid side chain is ideal for coupling with amines to form amides. This could be used to attach the imidazole core to other molecules of interest, such as peptides or fluorescent tags. Furthermore, the combination of the imidazole nitrogen and the carboxylate group makes this molecule an attractive candidate as a bidentate ligand for the synthesis of metal complexes with potential catalytic or therapeutic applications.

Conclusion and Future Outlook

2-(2-formyl-1H-imidazol-1-yl)acetic acid, while not extensively documented, represents a promising and versatile building block for organic synthesis. The synthetic routes proposed herein are based on well-established and reliable chemical transformations. The unique combination of a reactive aldehyde, a carboxylic acid, and an imidazole core within a single, relatively simple molecule provides a powerful tool for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and catalysis. It is our hope that this guide will stimulate further research into the chemistry and applications of this intriguing molecule.

References

- Aliabad, J. M., Hosseini, M., Yavari, I., & Rouhani, M. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.

- Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42.

- US5550250A - Preparation process for 2 formyl imidazole acetals.

- Igeta, H., Nakai, T., & Tsuchiya, T. (1974). SYNTHESIS OF 2-ACYL-1-METHYL-lH-IMIDAZOLES AND REACTIVITY OF THE 2-ACYL GROUP. CHEMICAL & PHARMACEUTICAL BULLETIN, 22(12), 2791-2796.

- Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42.

- Mittal, A., et al. (2024). (a) Synthesis of 2-(2-nitro-1H-imidazol-1-yl)acetic acid (2). (b) Synthesis of (DOTA)AuNP-PEG-2K-(2-NIM).

- WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.

- Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 483-491.

- Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2155-2173.

- Ben M'barek, Y., et al. (2017). HMDS/KI a simple, a cheap and efficient catalyst for the one-pot synthesis of N-functionalized pyrimidines.

- BenchChem. (n.d.).

- Gellis, A., et al. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 10, 2736-2743.

- Sharma, S., & Kumar, P. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 12(52), 33799-33821.

- Mondal, P., & Paira, P. (2019). “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. Green Chemistry, 21(16), 4381-4386.

- Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.

- Sharma, A., et al. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Drug Delivery and Therapeutics, 15(9), 1-10.

- de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5849.

- BenchChem. (n.d.).

- Shishkin, O. V., et al. (2012). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1433.

- BenchChem. (n.d.). Methyl 2-(2-formyl-1H-pyrrol-1-yl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5550250A - Preparation process for 2 formyl imidazole acetals - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 2-(2-formyl-1H-imidazol-1-yl)acetic Acid as a Ligand Scaffold

[1][2]

Part 1: Ligand Design & Chemical Architecture[1][2]

Structural Logic

The ligand consists of an imidazole core functionalized at the N1 and C2 positions. This substitution pattern creates a unique chelating geometry:

-

N1-Position (Tail): An acetic acid moiety (

) provides a flexible carboxylate anchor, capable of monodentate, chelating, or bridging coordination modes.[1][2] -

C2-Position (Head): A formyl group (

) acts as a reactive site.[1][2] While the carbonyl oxygen is a weak donor, its primary utility is as a precursor for Schiff base condensation with amines, generating tridentate (

Coordination Modes

-

Mode A (Direct): The imidazole

and carboxylate -

Mode B (Schiff Base): Condensation with a primary amine (e.g., ethylenediamine, amino acids) forms an imine.[1][2] The resulting complex coordinates via the Imidazole

, Imine -

Mode C (Bridging): In Metal-Organic Frameworks (MOFs), the carboxylate bridges two metal centers while the imidazole

binds a third, creating 3D networks.[1][2]

Part 2: Ligand Synthesis Protocol

Objective: Synthesize 2-(2-formyl-1H-imidazol-1-yl)acetic acid from imidazole-2-carboxaldehyde. Note: The free aldehyde-acid is sensitive to oxidation and Cannizzaro reactions. It is best stored as the ethyl ester precursor and hydrolyzed immediately prior to complexation.[2]

Step 1: N-Alkylation (Synthesis of the Ester)

-

Precursor: Imidazole-2-carboxaldehyde (commercially available or synthesized via lithiation of 1-protected imidazole).[1][2]

-

Reagents: Ethyl bromoacetate (1.1 equiv), Potassium Carbonate (

, 2.0 equiv).[1][2]

Protocol:

-

Dissolve imidazole-2-carboxaldehyde (10 mmol) in anhydrous MeCN (50 mL).

-

Add anhydrous

(20 mmol) and stir at room temperature for 30 mins to activate the -

Add ethyl bromoacetate (11 mmol) dropwise.

-

Reflux the mixture at 80°C for 6–8 hours under

atmosphere. Monitor by TLC (SiO2, EtOAc/Hexane).[1] -

Workup: Filter off inorganic salts. Evaporate the solvent.[1][2][3] Redissolve residue in

, wash with water, dry over -

Yield: Expect 70–85% of Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate .

Step 2: Controlled Hydrolysis (Generation of the Acid)[2]

Protocol:

-

Dissolve the ester from Step 1 in THF/Water (20 mL).

-

Add LiOH (1.05 equiv) at 0°C. Crucial: Avoid excess base or heat to prevent degradation of the aldehyde.[2]

-

Stir at 0°C–RT for 2 hours.

-

Carefully acidify to pH 4–5 with 1M HCl.

-

Extract with EtOAc or precipitate the zwitterionic product by adding cold ethanol.[1][2]

-

Storage: Use immediately for complexation.

Part 3: Metal Complexation Protocols

Strategy A: Schiff Base Template Synthesis (Recommended)

This method generates the ligand in situ in the presence of the metal ion, avoiding the isolation of unstable intermediates.[2]

Target Complex: [M(Ligand-Schiff)(H2O)] (M = Cu, Zn, Ni, Co)[1][2]

-

Template Mixture: In a round-bottom flask, dissolve Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate (1 mmol) and the target Primary Amine (e.g., 1 mmol L-Phenylalanine or Ethylenediamine) in Ethanol (20 mL).

-

Condensation: Reflux for 2 hours to form the Schiff base ester.

-

Hydrolysis (In-situ): Add an aqueous solution of M(OAc)2 (Metal Acetate, 1 mmol). The acetate acts as a mild base to hydrolyze the ester and buffer the solution.

-

Complexation: Reflux for an additional 4 hours. The solution usually changes color (e.g., Blue

Green for Cu).[1][2] -

Isolation: Cool to room temperature. The complex often precipitates.[1][2] If not, reduce volume and add diethyl ether.

-

Purification: Recrystallize from hot Ethanol/DMF.

Strategy B: Direct Coordination (MOF/Polymer Synthesis)

Target: Coordination Polymers with mixed N/O donation.

-

Reagents: 2-(2-formyl-1H-imidazol-1-yl)acetic acid (generated fresh), Metal Nitrate (

). -

Method (Solvothermal):

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the synthetic flow from the precursor to the two primary classes of metal complexes.

Figure 1: Synthetic flowchart for the generation of 2-(2-formyl-1H-imidazol-1-yl)acetic acid and its divergence into direct coordination polymers or Schiff base metal complexes.

Part 5: Characterization & Validation[1][2]

To validate the synthesis and complexation, compare your data against these expected parameters:

| Technique | Parameter | Expected Observation | Interpretation |

| Singlet (1H) | Aldehyde proton (-CHO). Disappearance indicates Schiff base formation.[1][2] | ||

| Singlet (2H) | Methylene ( | ||

| IR Spec | 1720–1740 | Strong Band | Ester C=O. Disappears upon hydrolysis.[1][2] |

| IR Spec | 1590–1630 | Strong Band | Azomethine (C=N). Confirms Schiff base formation.[1][2] |

| UV-Vis | 600–800 nm | Broad Band | d-d Transition. Confirms Cu(II)/Ni(II) metallation (geometry dependent).[1][2] |

Part 6: Applications

Bioinorganic Modeling

The imidazole-carboxylate motif mimics the Histidine-Aspartate/Glutamate coordination environment found in many metalloenzymes (e.g., zinc proteases).[2]

-

Experiment: Synthesize Zn(II) complexes of the ligand and test for hydrolytic activity against model substrates like 4-nitrophenyl acetate to simulate enzyme activity.[2]

Metal-Organic Frameworks (MOFs)

The rigid angle between the imidazole ring and the carboxylate tail (approx 120°) makes this ligand an excellent "bent linker" for constructing porous MOFs with topological diversity.

References

-

Synthesis of Imidazole-2-carboxaldehyde Derivatives

-

N-Alkylation Protocols for Imidazoles

-

Schiff Base Metal Complexes of Imidazole Derivatives

-

Coordination Modes of Imidazolyl-Carboxylates

-

General Imidazole Chemistry

Coordination chemistry of 2-(2-formyl-1H-imidazol-1-yl)acetic acid

Application Note: Coordination Chemistry & Synthetic Protocols for 2-(2-Formyl-1H-imidazol-1-yl)acetic Acid (FIAA)

Executive Summary

This technical guide details the coordination chemistry and synthetic utility of 2-(2-formyl-1H-imidazol-1-yl)acetic acid (FIAA) . Unlike simple imidazole ligands, FIAA represents a bifunctional scaffold combining a hard oxygen donor (carboxylate), a borderline nitrogen donor (imidazole N3), and a reactive electrophilic handle (C2-formyl).

This unique architecture allows for two distinct application pathways:

-

Direct Coordination: Utilization as a bridging N,O-ligand for Metal-Organic Frameworks (MOFs) or coordination polymers.

-

Schiff Base Derivatization: Condensation of the C2-formyl group with amines to generate high-denticity chelators (N,N,O) for bioactive metallodrug development.

Part 1: Ligand Synthesis Protocol

Objective: Synthesize high-purity 2-(2-formyl-1H-imidazol-1-yl)acetic acid starting from 2-imidazolecarboxaldehyde.

Mechanism:

The synthesis relies on a regioselective

Step-by-Step Methodology

Reagents:

-

2-Imidazolecarboxaldehyde (CAS: 10111-08-7)[1]

-

Ethyl bromoacetate (or tert-butyl chloroacetate for milder hydrolysis)

-

Potassium Carbonate (

, anhydrous) -

Acetonitrile (ACN) or DMF

-

Hydrochloric acid (2M)

Protocol 1: Synthesis of FIAA

-

Alkylation (Ester Formation):

-

Dissolve 2-imidazolecarboxaldehyde (10 mmol, 0.96 g) in anhydrous Acetonitrile (50 mL).

-

Add

(15 mmol, 2.07 g) and stir at room temperature for 30 minutes to deprotonate the N1 position. -

Dropwise add Ethyl bromoacetate (12 mmol, 1.33 mL).

-

Reflux the mixture (

) for 12 hours. Monitor via TLC (EtOAc:Hexane 1:1). -

Workup: Filter off inorganic salts while hot. Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol to obtain the Ethyl 2-(2-formyl-1H-imidazol-1-yl)acetate intermediate.

-

-

Hydrolysis (Acid Formation):

-

Suspend the ester intermediate (5 mmol) in 2M HCl (20 mL).

-

Heat at

for 2 hours. (Avoid harsh reflux to prevent degradation of the aldehyde). -

Concentrate the solution to ~5 mL under vacuum.

-

Adjust pH to 3-4 using saturated sodium acetate solution to precipitate the zwitterionic free acid.

-

Filter, wash with cold water, and dry in vacuo.

-

Yield Expectation: 65-75% overall.

Characterization:

Part 2: Coordination Modes & Metal Complexation

FIAA offers versatile binding modes. The choice of metal and pH dictates the structural outcome.

Mode A: Direct Coordination (The "Bridging" Route)[1]

-

Target: MOFs, Coordination Polymers.

-

Binding: The carboxylate acts as a bridge between metal centers, while the N3 imidazole nitrogen completes the coordination sphere. The formyl group remains free, available for post-synthetic modification (PSM).

Protocol 2: Synthesis of [Cu(FIAA)

-

Dissolve FIAA (1 mmol) in MeOH (10 mL).

-

Dissolve

(0.5 mmol) in -

Mix solutions slowly without stirring (layering technique) to encourage crystal growth.

-

Allow to stand at room temperature for 3-5 days.

-

Blue/Green crystals will form. Filter and wash with cold MeOH.

Mode B: Schiff Base Derivatization (The "Bioactive" Route)[1]

-

Target: Metallo-pharmaceuticals (Anticancer/Antimicrobial).

-

Mechanism: The C2-formyl group condenses with primary amines (e.g., thiosemicarbazide, ethylenediamine) to form a Schiff base imine (

). This creates a tridentate (N,N,O) or tetradentate pocket, significantly increasing complex stability.

Protocol 3: One-Pot Template Synthesis of Schiff Base Complexes Instead of isolating the Schiff base ligand, it is often more efficient to synthesize the complex in the presence of the metal ion (Template Effect).

-

Ligand Formation: Dissolve FIAA (1 mmol) and Thiosemicarbazide (1 mmol) in hot Ethanol (20 mL). Add 2 drops of glacial acetic acid. Reflux for 2 hours.

-

Metallation: Add

or -

Reflux for an additional 3 hours.

-

Precipitation: Cool to room temperature. The complex usually precipitates as a colored solid.

-

Purification: Wash with diethyl ether to remove unreacted aldehydes.

Part 3: Visualization of Pathways

The following diagram illustrates the synthetic flow from the precursor to the diverse coordination species.

Figure 1: Synthetic workflow for FIAA and its divergence into direct coordination polymers or bioactive Schiff base complexes.[1][2][3][4]

Part 4: Data Summary & Optimization

| Parameter | Direct Coordination (Mode A) | Schiff Base Complex (Mode B) |

| Donor Atoms | N (Imidazole) + O (Carboxylate) | N (Imine) + N (Imidazole) + O (Carboxylate) |

| Denticity | Bidentate / Bridging | Tridentate / Tetradentate |

| Stability | Moderate (Hydrolytically labile) | High (Chelate Effect) |

| Key Application | MOFs, Catalysis, Gas Storage | Drug Delivery, Enzyme Inhibition, Imaging |

| Solubility | Low (often polymeric) | Tunable (depends on amine R-group) |

Troubleshooting Guide:

-

Low Yield in Alkylation: Ensure the

is anhydrous. Water competes with the N-nucleophile. If yield persists <50%, switch to -

Aldehyde Oxidation: The formyl group can oxidize to a carboxylic acid if exposed to air under basic conditions for too long. Perform hydrolysis under inert atmosphere (

) if possible. -

Precipitation Issues: If the Schiff base complex does not precipitate, reduce the solvent volume and add a non-polar co-solvent like diethyl ether or hexane.

References

-

Synthesis of Imidazole-1-yl-acetic acid derivatives: Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008).[5][6] Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

-

Schiff Base Coordination Chemistry of Imidazoles: Al-Saadawy, N. H., & Alyassin, F. F. (2016).[3] Schiff Base and Their Metal Complexes: Synthesis and Characterization. American Scientific Research Journal for Engineering, Technology, and Sciences, 18(1), 239-250. [Link]

-

Bioactivity of Imidazole-Carboxylate Complexes: Ullas, B. J., et al. (2015).[7] Schiff's Bases Derived from Amino Acids-Imidazole Conjugates as Promising Antioxidant and Antimicrobial Agents.[7] Journal of Chemistry and Applied Biochemistry, 2(1), 116.[7] [Link]

Sources

- 1. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. asrjetsjournal.org [asrjetsjournal.org]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 7. Schiff’s Bases Derived from Amino Acids- Imidazole Conjugates as Promising Antioxidant and Antimicrobial Agents [opensciencepublications.com]

Application Notes and Protocols for the N-Alkylation of 2-Formylimidazole

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated 2-Formylimidazoles

The N-alkylation of imidazole scaffolds represents a cornerstone transformation in medicinal chemistry and materials science. The resulting N-substituted imidazoles are integral components in a vast array of pharmacologically active compounds and functional materials. Specifically, N-alkylated 2-formylimidazoles are highly versatile synthetic intermediates. The formyl group at the C2 position serves as a reactive handle for a multitude of subsequent chemical modifications, including condensations, oxidations, and reductions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the experimental procedure for the N-alkylation of 2-formylimidazole, delving into the mechanistic rationale behind the protocol and offering detailed, field-proven methodologies.

Reaction Mechanism and Scientific Rationale

The N-alkylation of 2-formylimidazole is fundamentally a nucleophilic substitution reaction. The process is typically initiated by the deprotonation of the imidazole ring, followed by the nucleophilic attack of the resulting imidazolate anion on an alkylating agent.

Step 1: Deprotonation of the Imidazole Ring

The first crucial step involves the removal of the acidic proton from the N-H bond of the imidazole ring using a suitable base. This generates a highly nucleophilic imidazolate anion. The choice of base is critical and is dictated by the pKa of the imidazole derivative and the reactivity of the alkylating agent.[1]

-

Strong Bases (e.g., Sodium Hydride, NaH): These are employed when dealing with less acidic imidazoles or less reactive alkylating agents. Reactions involving strong bases necessitate anhydrous conditions to prevent quenching of the base.[1]

-

Weaker Bases (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): These are often sufficient for imidazoles bearing electron-withdrawing groups, such as the 2-formyl group, and with more reactive alkylating agents like alkyl iodides or bromides.[1] Cesium carbonate is frequently reported to be highly effective.[1]

Step 2: Nucleophilic Attack

The generated imidazolate anion then acts as a potent nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide). This results in the displacement of the leaving group and the formation of the desired N-alkylated 2-formylimidazole product.[1]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the N-alkylation of 2-formylimidazole.

Caption: General workflow for the N-alkylation of 2-formylimidazole.

Detailed Experimental Protocol